molecular formula C11H10N2O B1404018 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile CAS No. 1403767-28-1

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Cat. No. B1404018
M. Wt: 186.21 g/mol
InChI Key: ODITXVOCXCXIOY-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile” is a useful research chemical . It has the CAS number 1440519-98-1 .


Synthesis Analysis

The synthesis of “3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile” involves a reaction with potassium phosphate, copper (I) iodide, and (S,S)-1,2-diaminocyclohexane in 1,4-dioxane . The mixture is heated at reflux temperature for 4 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile” is C11H10N2O . Its molecular weight is 186.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile” are not explicitly mentioned in the sources I have access to. .

Scientific Research Applications

  • Chemical Synthesis : This compound is often used in chemical synthesis . For example, it was used in an experiment involving potassium phosphate, copper (I) iodide, and (S,S)-1,2-diaminocyclohexane in 1,4-dioxane . The mixture was heated at reflux temperature for 4 hours, resulting in a yield of 26% .

  • Chemical Synthesis : This compound is often used in chemical synthesis . For example, it was used in an experiment involving potassium phosphate, copper (I) iodide, and (S,S)-1,2-diaminocyclohexane in 1,4-dioxane . The mixture was heated at reflux temperature for 4 hours, resulting in a yield of 26% .

properties

IUPAC Name

3,3-dimethyl-1-oxo-2H-isoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODITXVOCXCXIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile (3.5 g, 11.42 mmol) in MeCN (70 mL) was added CAN (18.79 g, 34.27 mmol) in 30 mL of water at 0° C. The resulting reaction mixture was stirred at 0° C. for 1 hour until all the starting material was consumed. The reaction mixture was extracted between water and EtOAc and the combined organic layers were dried over anhy. MgSO4, filtered, and concentrated under reduced pressure to give a crude product which was purified by column chromatography to afford the title compound (1.06 g, 49.8%) as a solid.
Name
2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
18.79 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
49.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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